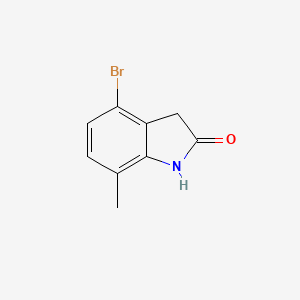

4-Bromo-7-methylindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-5-2-3-7(10)6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULGNCBFDGDWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260887-38-4 | |

| Record name | 4-bromo-7-methyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Indolin 2 One Core: a Privileged Scaffold in Heterocyclic Chemistry

The indolin-2-one, or oxindole (B195798), framework is a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered lactam ring. This core is a prominent feature in a multitude of natural products and synthetically derived molecules, exhibiting a wide array of biological activities. researchgate.netresearchgate.netmdpi.com The inherent structural rigidity and the presence of both hydrogen bond donor and acceptor sites contribute to its ability to interact with various biological targets. mdpi.com

The versatility of the indolin-2-one scaffold lies in its amenability to functionalization at several positions, particularly at the C3, N1, and the aromatic ring. aip.org This allows for the creation of extensive libraries of derivatives with diverse physicochemical properties and biological functions. researchgate.net Consequently, the indolin-2-one nucleus is often referred to as a "privileged scaffold" in medicinal chemistry, serving as a foundational template for the design of new therapeutic agents. researchgate.net

The Strategic Importance of Bromine and Methyl Substituents

The specific placement of bromine and methyl groups on the indolin-2-one core in 4-Bromo-7-methylindolin-2-one is a deliberate synthetic strategy designed to modulate its chemical and biological properties.

The Role of the Bromine Atom: The introduction of a bromine atom onto an aromatic ring can significantly influence a molecule's characteristics. Bromine is an electron-withdrawing group, which can alter the electron density of the aromatic ring and impact the reactivity of the entire molecule. ump.edu.pl This halogenation can enhance lipophilicity, which may improve membrane permeability. mdpi.com Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a molecule to its biological target. ump.edu.pl Brominated heterocycles are also valuable synthetic intermediates, readily participating in cross-coupling reactions to introduce further molecular diversity. researchgate.net

The Influence of the Methyl Group: The methyl group at the 7-position also plays a crucial role. As an electron-donating group, it can influence the electronic properties of the aromatic ring, albeit to a lesser extent than bromine. More significantly, the steric bulk of the methyl group can direct the regioselectivity of further chemical transformations and can provide a specific steric and hydrophobic interaction within a binding pocket of a biological target. The combination of both bromine and methyl groups creates a unique electronic and steric profile that is under active investigation.

A Legacy of Synthesis: the Evolution of Indolin 2 One Chemistry

The synthesis of the indolin-2-one scaffold has a rich history, with numerous methods developed and refined over the years. Early and classical methods often involved multi-step sequences. More contemporary approaches focus on efficiency and versatility.

A common strategy for the synthesis of substituted indolin-2-ones involves the cyclization of appropriately substituted anilines or related precursors. For instance, the synthesis of 4-bromoindolin-2-one has been achieved through the cyclization of 4-bromo-indole-dione. jocpr.com Another approach involves the direct halogenation of an existing indolin-2-one. For example, the bromination of 7-methylisatin (B72143) can yield 6-bromo-7-methyl-1H-indole-2,3-dione, a related precursor.

Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and regioselectivity. researchgate.net These advanced techniques allow for the precise construction of complex indolin-2-one derivatives, including those with specific substitution patterns like 4-Bromo-7-methylindolin-2-one. A patent describes the synthesis of 4-bromo-7-methylindole-2-carboxylic acid from 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate, which can then be converted to the target indolin-2-one. google.com

Charting the Course: Research Objectives for 4 Bromo 7 Methylindolin 2 One

Precursor Synthesis and Functionalization Strategies

The construction of the this compound scaffold fundamentally relies on the availability of appropriately substituted aromatic precursors. The strategic synthesis of brominated and methylated anilines or arylhydrazines is the critical first stage, dictating the efficiency and regiochemical outcome of the final product.

The primary precursor for many synthetic routes to this compound is an aniline (B41778) derivative bearing the requisite bromo and methyl substituents at specific positions. The synthesis of 3-bromo-6-methylaniline is a common starting point.

Direct bromination of anilines is a fundamental transformation in organic synthesis. ccspublishing.org.cn The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. However, this high reactivity can also lead to challenges in controlling regioselectivity and preventing over-bromination. ccspublishing.org.cn Various methods have been developed to achieve selective bromination. For instance, the use of N-bromosuccinimide (NBS) is a common approach for introducing bromine onto an aromatic ring. echemi.com Copper-catalyzed oxidative bromination of free anilines has also been reported as an efficient method. thieme-connect.com

A typical approach involves the electrophilic bromination of a methylated aniline, such as m-toluidine. The directing effects of the amino and methyl groups guide the incoming electrophile. To achieve the desired 3-bromo-6-methylaniline, careful control of reaction conditions is necessary. Strategies may involve the use of a protecting group on the amine to modulate its activating effect or the use of specific brominating agents and catalysts to favor the desired isomer. mathnet.ru

| Starting Material | Reagent(s) | Product | Key Features |

| m-Toluidine | N-Bromosuccinimide (NBS) | 3-Bromo-6-methylaniline | Regioselective bromination guided by the directing effects of the amine and methyl groups. |

| 2,4,6-Trimethylaniline | Bromine | 3-Bromo-2,4,6-trimethylaniline | Demonstrates direct bromination of a highly activated aniline. chemicalbook.com |

| 2-Nitroaniline | CuSO₄·5H₂O, NaBr, Na₂S₂O₈ | 4-Bromo-2-nitroaniline | Copper-catalyzed method for regioselective bromination of anilines. thieme-connect.com |

This table presents illustrative examples of aniline bromination strategies.

Arylhydrazines are key intermediates, particularly for syntheses involving the Fischer indole (B1671886) synthesis. thieme-connect.de The required (3-bromo-6-methylphenyl)hydrazine can be prepared from the corresponding aniline, 3-bromo-6-methylaniline. The most common method for converting an aniline to an arylhydrazine involves diazotization followed by reduction. thieme-connect.de

The process begins with the reaction of the aniline with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like HCl) at low temperatures to form a diazonium salt. This intermediate is then reduced to the corresponding hydrazine. thieme-connect.de Common reducing agents for this transformation include tin(II) chloride (SnCl₂) or sodium sulfite. thieme-connect.de

The synthesis of arylhydrazines can also be achieved through cross-coupling reactions. For example, the Buchwald-Hartwig amination allows for the coupling of aryl halides with hydrazine, providing a versatile route to substituted arylhydrazines. nih.gov

| Precursor | Reaction Sequence | Product | Key Features |

| 3-Bromo-6-methylaniline | 1. NaNO₂, HCl (Diazotization) 2. SnCl₂ (Reduction) | (3-Bromo-6-methylphenyl)hydrazine | Classic two-step conversion of anilines to arylhydrazines. thieme-connect.de |

| Aryl Halide | Hydrazine, Pd catalyst, Ligand | Arylhydrazine | Modern cross-coupling approach (e.g., Buchwald-Hartwig amination). nih.gov |

| Arylhydrazine Hydrochloride | Iodine (I₂) | Aryl Iodide | A metal-free method demonstrating the reactivity of arylhydrazines. acs.org |

This table outlines general methods for the synthesis of arylhydrazines.

Cyclization Reactions for Indolin-2-one Formation

With the appropriately substituted precursors in hand, the next critical phase is the construction of the indolin-2-one ring system. Several classical and contemporary cyclization strategies can be employed.

The Fischer indole synthesis is a powerful and widely used method for preparing indoles by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.combhu.ac.in While it classically yields indoles, modifications of this reaction can be adapted to produce indolin-2-ones. This typically involves the use of an α-keto acid or ester as the carbonyl component. The reaction proceeds through the formation of a hydrazone, which then undergoes a bohrium.combohrium.com-sigmatropic rearrangement, followed by cyclization and elimination to form the heterocyclic ring. wikipedia.org

For the synthesis of this compound, (3-bromo-6-methylphenyl)hydrazine would be condensed with a suitable two-carbon carbonyl compound, such as glyoxylic acid or its derivatives, under acidic catalysis. The choice of acid catalyst (e.g., H₂SO₄, PPA, or Lewis acids like ZnCl₂) can significantly influence the reaction's efficiency. wikipedia.org

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is used to form cyclic β-keto esters, which are valuable precursors to five- and six-membered rings. wikipedia.orgmasterorganicchemistry.com To apply this to indolin-2-one synthesis, a suitably substituted N-aryl amino acid ester derivative is required. For instance, an N-(3-bromo-6-methylphenyl)glycine ester, which is further esterified at the nitrogen, could undergo a base-catalyzed intramolecular cyclization. The base abstracts a proton from the α-carbon to the ester, and the resulting enolate attacks the other ester carbonyl, leading to ring closure.

Recent developments have expanded the scope of this reaction, including pseudo-Dieckmann condensations in cascade reactions to build complex heterocyclic systems. researchgate.netrsc.org These methods offer access to functionalized indolin-3-ones, which can be subsequently converted to the indolin-2-one core. acs.org

Modern organic synthesis has introduced a variety of powerful annulation (ring-forming) reactions for the construction of heterocyclic systems like indolin-2-ones. These methods often feature high efficiency and stereoselectivity, operating under milder conditions than classical methods.

Palladium-catalyzed Mizoroki-Heck annulation reactions have been developed to provide access to indolin-2-ones from alkene-tethered aryl iodides and nitro compounds. bohrium.com These reactions proceed via a cascade of bond-forming events, often involving carbonylation, to construct the lactam ring.

Other contemporary strategies include transition-metal-free, base-promoted annulation cascades. rsc.org For instance, the reaction of substituted arylglyoxals with indolin-2-ones can lead to complex polycyclic structures through a sequence of condensation, Michael addition, and intramolecular coupling reactions. rsc.org Furthermore, phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-diones represents another modern approach to synthesizing highly functionalized oxindoles. acs.org These advanced methods provide powerful tools for accessing structurally diverse indolin-2-one derivatives.

Regioselective Bromination and Methylation Techniques on Indolin-2-one Scaffolds

The precise installation of bromo and methyl groups onto the indolin-2-one core is paramount for the synthesis of the target compound, this compound. Achieving the desired 4,7-substitution pattern requires sophisticated control over regioselectivity, which can be accomplished through several advanced organic synthesis techniques.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the use of a directing metalation group (DMG) that coordinates to a strong organolithium base, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org In the context of indolin-2-one synthesis, a suitable DMG, often installed on the nitrogen atom (N-1 position), can direct lithiation specifically to the C-7 position.

Table 1: Key Features of Directed Ortho-Metalation (DoM)

| Feature | Description | Reference |

|---|---|---|

| Principle | A directing metalation group (DMG) guides a strong base to deprotonate the specific ortho position. | organic-chemistry.org |

| Bases | Typically strong organolithium reagents like n-BuLi, s-BuLi, or t-BuLi. | baranlab.org |

| Directing Groups | Lewis basic groups such as amides (-CONR₂), carbamates (-OCONR₂), or sulfonyl groups. | organic-chemistry.org |

| Application | Allows for the introduction of various electrophiles at a specific position, controlling regioselectivity. | wikipedia.org |

Electrophilic Aromatic Substitution with Positional Control

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems like the indolin-2-one scaffold. nih.govkhanacademy.org The regiochemical outcome of EAS is governed by the electronic properties of the substituents already present on the ring. In the case of 7-methylindolin-2-one, the synthesis of the 4-bromo derivative relies on the directing effects of the N-acyl group (part of the lactam ring) and the C-7 methyl group.

The lactam's nitrogen is an ortho-, para-director, but its acyl-like character deactivates the ring. Conversely, the methyl group at C-7 is an activating, ortho-, para-director. The combined influence of these groups directs the incoming electrophile, in this case, a bromine cation (Br⁺), to the C-4 and C-6 positions. The steric hindrance from the C-7 methyl group can influence the selectivity, often favoring substitution at the C-4 position.

A common and effective method for this transformation is the bromination of a 7-methylisatin (B72143) precursor using a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile (B52724) or acetic acid. mdpi.com This approach provides good yields and high regioselectivity, minimizing the formation of over-brominated byproducts.

Table 2: Example of Regioselective Electrophilic Bromination

| Substrate | Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 7-Methylisatin | N-Bromosuccinimide (NBS) | Acetic Acid | 20°C | 6-Bromo-7-methylisatin* | High | |

| Compound 21** | N-Bromosuccinimide (NBS) | Acetonitrile | 0°C | Compound 22a (Bromo-derivative) | 92% | mdpi.com |

*Note: The synthesis of this compound would proceed from the corresponding 4-bromo-7-methylisatin. The reference describes the bromination of 7-methylisatin, favoring the 6-position due to steric hindrance, highlighting the principle of regiocontrol. Positional control for C-4 requires specific precursor strategies. **A complex heterocyclic compound used to demonstrate the efficacy of NBS for regioselective bromination.

Palladium-Catalyzed Cross-Coupling Reactions for Methylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For the introduction of a methyl group onto an indolin-2-one scaffold, a Suzuki-Miyaura coupling is a highly relevant strategy.

This approach would typically involve a precursor such as 4,X-dibromoindolin-2-one or a 4-bromo-7-triflyloxyindolin-2-one. The bromine atom at the C-7 position can be selectively converted into a boronate ester (e.g., a pinacol (B44631) boronate) via palladium-catalyzed borylation. Subsequent palladium-catalyzed methylation of this boronate ester using an electrophile like methyl iodide provides the 7-methyl group. escholarship.org This method is particularly valuable for late-stage functionalization and offers excellent control over the site of methylation. escholarship.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a versatile tool for synthesizing complex derivatives. escholarship.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste, minimizing energy consumption, and using safer chemicals. mlsu.ac.inpandawainstitute.com These principles are increasingly being applied to the synthesis of complex molecules like indolin-2-ones.

Solvent-Free or Solvent-Minimized Syntheses

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. mlsu.ac.in Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has emerged as a powerful technique for accelerating reactions and improving yields in the synthesis of heterocyclic compounds, including indolin-2-one derivatives. scirp.orgajol.info

These reactions often proceed in significantly shorter times (minutes instead of hours) and with simplified work-up procedures compared to conventional heating methods. ajol.infoscirp.org For example, the synthesis of various 3-substituted indolin-2-ones has been achieved efficiently using microwave irradiation without any solvent, demonstrating the potential of this technology to create the core scaffold in a more sustainable manner. scirp.orgmdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indolin-2-one Derivatives

| Method | Reaction Time | Yield | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Hours to Days | Moderate to Good | Reflux in organic solvent | Standard procedure | ajol.info |

| Microwave Irradiation | 5-10 minutes | Good to Excellent | Solvent-free or minimal solvent | Simplicity, short reaction time, high efficiency | scirp.orgscirp.org |

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis is a fundamental pillar of green chemistry, as catalysts lower the energy requirements of reactions and can enable highly selective transformations, thus reducing byproducts. mlsu.ac.in In the synthesis of indolin-2-one derivatives, various advanced catalytic systems have been developed to enhance efficiency and promote green reaction conditions.

For instance, sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H) has been employed as a highly efficient and reusable solid acid catalyst for the synthesis of 3,3-di(indolyl)indolin-2-ones. tandfonline.com This catalyst works effectively in green solvent systems like water-ethanol mixtures, and the best results are often obtained in short reaction times at reflux temperature. tandfonline.com Similarly, metal triflates, such as yttrium triflate (Y(OTf)₃), have been shown to be effective catalysts for the regioselective acylation of indoles, a related reaction, often in ionic liquids and under microwave irradiation. mdpi.com The use of such catalysts not only improves reaction rates and yields but also facilitates easier product purification and catalyst recycling, aligning with green chemistry principles. tandfonline.commdpi.com

Reactions at the Indolin-2-one Carbonyl Moiety

The carbonyl group at the 2-position of the indolinone core is a key site for reactivity, participating in both nucleophilic additions and reductions.

Nucleophilic Additions and Condensations

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. While direct nucleophilic additions to the carbonyl to form a tertiary alcohol are possible, a more common reaction pathway involves the tautomeric equilibrium with its corresponding isatin (B1672199) form (4-bromo-7-methyl-1H-indole-2,3-dione) in solution. The C3-carbonyl of the isatin tautomer is highly reactive towards nucleophiles.

A notable example of this reactivity is the Knoevenagel-type condensation. In these reactions, active methylene (B1212753) compounds react with the C3-carbonyl of the isatin form of this compound, typically in the presence of a base, to yield 3-substituted derivatives. For instance, 4-bromoindolin-2-one and its N-methylated analog have been shown to react with various aromatic aldehydes in the presence of pyridine (B92270) to form 3-benzylidene derivatives jocpr.com. This suggests that this compound would undergo similar condensation reactions.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield (%) | Reference |

| 4-Bromoindolin-2-one | Benzaldehyde | Ethanol (B145695), Pyridine, Reflux | (Z)-4-bromo-3-benzylideneindolin-2-one | 60.7 | jocpr.com |

| 4-Bromo-1-methylindolin-2-one | 4-Chlorobenzaldehyde | Ethanol, Pyridine, Reflux | (Z)-4-bromo-3-(4-chlorobenzylidene)-1-methylindolin-2-one | 96.3 | jocpr.com |

| 4-Bromo-1-methylindolin-2-one | 4-Isopropylbenzaldehyde | Ethanol, Pyridine, Reflux | (Z)-4-bromo-3-(4-isopropylbenzylidene)-1-methylindolin-2-one | 71.7 | jocpr.com |

Reduction Chemistry

The carbonyl group of this compound can be reduced to either a hydroxyl group or a methylene group, depending on the reducing agent employed.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the lactam carbonyl completely to a methylene group, which would yield 4-bromo-7-methylindoline (B8687414) cdnsciencepub.com. A milder reducing agent, sodium bis(2-methoxyethoxy)aluminum hydride, has also been effectively used for the reduction of indolin-2-ones to indolines in good yields tandfonline.com.

Alternatively, selective reduction of the carbonyl to a secondary alcohol, affording 4-bromo-7-methylindolin-2-ol, can be achieved using sodium borohydride (B1222165) (NaBH₄) masterorganicchemistry.comlumenlearning.commnstate.edu. This reaction typically proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

| Reactant | Reagent(s) | Product | Reference(s) |

| Indolin-2-ones | Lithium Aluminum Hydride (LiAlH₄) | Indolines | cdnsciencepub.com |

| Indolin-2-ones | Sodium bis(2-methoxyethoxy)aluminum hydride | Indolines | tandfonline.com |

| Aldehydes and Ketones | Sodium Borohydride (NaBH₄) | Alcohols | masterorganicchemistry.comlumenlearning.commnstate.edu |

Reactions at the Indole Nitrogen (N1-Position)

The nitrogen atom of the indolinone ring is a nucleophilic center and can readily undergo alkylation and acylation reactions.

N-Alkylation and N-Acylation Reactions

N-alkylation of this compound can be accomplished using various alkylating agents, such as alkyl halides, in the presence of a base. For example, the N-methylation of 4-bromoindolin-2-one has been reported using sodium hydroxide (B78521) as the base jocpr.com. Generally, N-alkylation of imides and related heterocycles can be performed with alkyl halides in the presence of bases like potassium carbonate in a solvent like DMF organic-chemistry.orgorganic-chemistry.orgbeilstein-journals.org.

N-acylation can be achieved using acylating agents like acyl chlorides or acid anhydrides savemyexams.comlibretexts.org. The reaction with acyl chlorides proceeds via a nucleophilic addition-elimination mechanism, where the nitrogen lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion savemyexams.com. The use of a base is often required to neutralize the hydrogen chloride byproduct. Similarly, acid anhydrides can be used for N-acylation, typically under thermal conditions libretexts.org.

Formation of N-Substituted this compound Derivatives

The N-alkylation and N-acylation reactions provide a straightforward route to a diverse range of N-substituted this compound derivatives. These reactions are crucial for modifying the steric and electronic properties of the molecule, which can influence its biological activity and further reactivity. The synthesis of N-methyl-4-bromoindolin-2-one is a documented example that serves as a precursor for further derivatization jocpr.com.

| Reactant | Reagent(s) | Product | Yield (%) | Reference |

| 4-Bromoindolin-2-one | Methyl iodide, Sodium hydroxide | 4-Bromo-1-methylindolin-2-one | 93.1 | jocpr.com |

| Imides | Alkyl halides, K₂CO₃, DMF | N-alkylated imides | High | beilstein-journals.org |

| Primary amines | Acyl chlorides | N-substituted amides | - | savemyexams.com |

| Primary amines | Acid anhydrides | N-substituted amides | - | libretexts.org |

Transformations Involving the Bromine Substituent

The bromine atom at the C4-position of the aromatic ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for introducing diverse functional groups and building molecular complexity.

Commonly employed cross-coupling reactions for aryl bromides include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base uni.lucore.ac.ukscispace.com. It is a widely used method for the formation of biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene jocpr.comlibretexts.org.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base bath.ac.ukrsc.org.

Sonogashira Coupling: The Sonogashira reaction is the coupling of an aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an arylalkyne lumenlearning.comsavemyexams.com.

While specific examples for this compound are not extensively reported, the general applicability of these reactions to other bromo-substituted aromatic systems strongly suggests their feasibility for this compound.

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference(s) |

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst, Base | Biaryl derivative | uni.lucore.ac.ukscispace.com |

| Heck | Alkene | Palladium catalyst, Base | Substituted alkene derivative | jocpr.comlibretexts.org |

| Buchwald-Hartwig | Amine | Palladium catalyst, Base | Arylamine derivative | bath.ac.ukrsc.org |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | Arylalkyne derivative | lumenlearning.comsavemyexams.com |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine atom at the C4 position of the indolinone core is well-suited for participating in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. frontiersin.org This reaction is widely used to synthesize biaryls, polyolefins, and styrenes. frontiersin.org The general applicability of Suzuki coupling to bromo-substituted heterocycles is well-established. For instance, the microwave-promoted Suzuki-Miyaura coupling of 5-bromo-spiro[indole-2,2'-piperidin]-6'-one with various arylboronic acids has been successfully demonstrated, yielding 5-arylated products in good to excellent yields. lmaleidykla.lt Another example includes the synthesis of 3-aryl-2-hydroxy-1,4-naphthoquinone analogues from 3-bromo-2-hydroxy-1,4-naphthoquinone using palladium acetate (B1210297) as a catalyst under microwave irradiation. mdpi.com For this compound, a similar transformation is anticipated, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst / Ligand | Base | Solvent | Temperature | Yield | Reference |

| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 °C (Microwave) | Good to Excellent | lmaleidykla.lt |

| Pd(OAc)₂ | K₂CO₃ / TBAB | Water | 150 °C (Microwave) | 73-82% | mdpi.com |

| PdCl₂(dppf) / BnEt₃NCl | CsF | Toluene/Water | 110 °C (Microwave) | 90% | mdpi.com |

Note: The examples in this table are for related bromo-substituted aromatic and heterocyclic compounds and serve as a general guideline for the reaction of this compound.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and typically a copper co-catalyst. libretexts.orgbeilstein-journals.orgnih.gov This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.orgbeilstein-journals.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). nih.govnih.gov The reaction's efficiency can be influenced by the choice of ligands, with electron-rich and sterically bulky ligands often enhancing the rate of oxidative addition. libretexts.org While direct examples with this compound are not prevalent in the reviewed literature, the successful Sonogashira coupling of other bromo-substituted heterocycles, such as 4-bromo-6H-1,2-oxazines, suggests its feasibility. tandfonline.com

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst System | Base | Solvent | Temperature | Key Feature | Reference |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp | Copper co-catalyzed | tandfonline.com |

| Pd(OAc)₂ / Schiff Base Ligand | K₂CO₃ | Isopropanol (B130326) | Room Temp | Copper-free | rsc.org |

| Co-NHC@MWCNTs | KOH | EtOH/H₂O | 65 °C | Cobalt-catalyzed | beilstein-journals.org |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | Air-stable precatalyst | nih.gov |

Note: This table presents general conditions from studies on various aryl bromides, indicating potential pathways for this compound.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. libretexts.orgresearchgate.netdiva-portal.org The reaction mechanism typically involves oxidative addition, olefin insertion, and β-hydride elimination. diva-portal.org The versatility of the Heck reaction allows for the synthesis of complex molecules and has been applied to the production of active pharmaceutical ingredients. frontiersin.org Green protocols using supported catalysts and environmentally benign solvents like ethanol under microwave irradiation have been developed. frontiersin.org The intramolecular Heck reaction is particularly useful for constructing cyclic systems, including 3,3-disubstituted oxindoles. libretexts.orgnih.gov It is expected that this compound would readily participate in Heck reactions, allowing for the introduction of various alkenyl groups at the C4-position.

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike nucleophilic aliphatic substitution, the SNAr reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net This pathway is favored when the aromatic ring is activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. researchgate.net

In this compound, the lactam carbonyl group within the oxindole (B195798) ring system acts as an electron-withdrawing group. Its deactivating effect on the aromatic ring makes the aryl halide more susceptible to nucleophilic attack. Although the activating group is not in the ideal ortho or para position, SNAr reactions can still occur, often requiring strong nucleophiles and potentially elevated temperatures. The reactivity order for the leaving group in SNAr is typically F > Cl > Br > I, which is opposite to that of SN1/SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen. researchgate.net

Reductive Debromination Studies

Reductive debromination is a chemical transformation that involves the removal of a bromine atom and its replacement with a hydrogen atom. This reaction can be useful for removing a bromine atom that was used as a blocking or directing group during a synthetic sequence. Several methods exist for the dehalogenation of aryl halides.

One approach involves a radical-based methodology. For example, 7-bromoindoles have been successfully converted to the corresponding 7-unsubstituted indoles using a heteroaryl radical-mediated reduction. organic-chemistry.org Another strategy is catalytic hydrogenation, where bromo substituents can be removed under neutral conditions, often with selectivity in the presence of other functional groups. organic-chemistry.org In some cases, deprotection strategies can lead to unintentional reductive debromination, for instance, during the deprotection of a tosyl group in the presence of magnesium and methanol (B129727). rsc.org Additionally, microorganisms associated with marine sponges have demonstrated the ability to reductively debrominate a variety of brominated phenolic compounds under anaerobic conditions. nih.gov A chemical method using Lewis acids in the presence of arenes as bromine acceptors has also been reported for the debromination of bromo-methoxynaphthalenes. google.com

Reactivity of the Methyl Group (C7-Position)

The methyl group at the C7 position is a benzylic carbon, making it susceptible to functionalization through radical reactions and oxidation.

Benzylic Functionalization (e.g., Oxidation, Halogenation)

Benzylic Halogenation: The benzylic hydrogens on the C7-methyl group are particularly reactive towards free radical halogenation. Benzylic bromination is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or peroxide. chemistrysteps.comchadsprep.comlibretexts.orgyoutube.com The reaction proceeds via a resonance-stabilized benzylic radical, which accounts for the high selectivity for this position over other alkyl C-H bonds. chemistrysteps.comlibretexts.org The resulting 7-(bromomethyl) derivative is a versatile intermediate that can undergo subsequent nucleophilic substitution reactions to introduce a variety of functional groups. youtube.com

Benzylic Oxidation: The C7-methyl group can also be oxidized to introduce oxygen-containing functional groups. The outcome of the oxidation depends on the reagents and conditions used. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), typically oxidize benzylic methyl groups completely to carboxylic acids. chemistrysteps.com Milder conditions or specific reagents can be used to achieve partial oxidation to the aldehyde. The oxidation of indole derivatives is a fundamental transformation for accessing a range of valuable nitrogen-containing compounds. researchgate.net

Multi-component Reactions Incorporating the this compound Core

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. tandfonline.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. nih.gov

The indole and indolinone scaffolds are frequently employed in MCRs to synthesize diverse and biologically relevant heterocyclic compounds. nih.gov For example, copper-catalyzed MCRs of 2-methylindole, aromatic aldehydes, and various dienophiles have been developed to afford complex spirotetrahydrocarbazoles with high diastereoselectivity. nih.govbeilstein-journals.org In another instance, a one-pot, four-component reaction involving isatin derivatives, nitromethane, malononitrile/ethyl cyanoacetate, and various amines has been used to synthesize novel spiroindolinone-pyrazole scaffolds. nih.gov Given these precedents, this compound represents a promising building block for the construction of novel, complex molecules through MCR strategies. The presence of the bromo and methyl groups offers further opportunities for post-MCR functionalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive ¹H and ¹³C NMR Analysis

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the five-membered ring, the methyl protons, and the amine proton. The aromatic protons on the benzene (B151609) ring will exhibit chemical shifts influenced by the bromine and methyl substituents. The methylene protons at the C3 position will likely appear as a singlet, while the methyl protons at C7 will also present as a singlet. The NH proton's chemical shift can be broad and vary depending on the solvent and concentration.

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon (C2) is expected to have the most downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the bromo and methyl groups. The bromine atom generally causes a shielding effect on the directly attached carbon (ipso-carbon). The methylene carbon (C3) and the methyl carbon will have characteristic upfield chemical shifts.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.5 | m |

| Methylene-H (C3) | ~3.5 | s |

| Methyl-H (C7) | ~2.3 | s |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C2) | 170 - 180 |

| Aromatic-C | 110 - 150 |

| C-Br (C4) | ~115 |

| Methylene-C (C3) | ~35 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal correlations between scalar-coupled protons. In this compound, this would primarily confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would be crucial for definitively assigning the proton signals to their corresponding carbon atoms, such as the methylene protons to the C3 carbon and the methyl protons to the C7 methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly useful for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methyl protons to the adjacent aromatic carbons (C6 and C7) and from the methylene protons (C3) to the carbonyl carbon (C2) and aromatic carbons (C3a and C4).

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. In this relatively rigid molecule, NOESY could show correlations between the C7-methyl protons and the adjacent aromatic proton, as well as between the methylene protons at C3 and the aromatic proton at C4.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₉H₈BrNO), the predicted monoisotopic mass is approximately 224.979 g/mol . HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 225.9862 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions. The resulting fragmentation pattern provides valuable structural information. While specific MS/MS data for 4-Bromo-7-methyl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides insights into the conjugated π-electron system of the molecule.

The energies involved in these electronic transitions are sufficient to excite a molecular electron to a higher energy orbital. msu.edu The UV-Vis spectrum of an organic compound is influenced by the nature and extent of its chromophores, which are the parts of the molecule that absorb light. In this compound, the benzene ring fused to the five-membered lactam ring constitutes the primary chromophore. The presence of the bromine atom and the methyl group as substituents can modulate the electronic transitions, leading to shifts in the absorption maxima (λmax) when compared to the parent indolin-2-one structure.

Specific absorption maxima for this compound are not extensively detailed in the readily available literature, which often focuses on more complex derivatives. However, based on the general principles of UV-Vis spectroscopy, the spectrum would be expected to exhibit characteristic π → π* transitions associated with the aromatic system. The conjugation between the benzene ring and the carbonyl group of the lactam ring plays a crucial role in determining the position of these absorption bands.

Table 1: Predicted UV-Vis Spectral Data for this compound

| Transition Type | Predicted λmax (nm) | Solvent |

| π → π | 250 - 280 | Ethanol |

| n → π | 300 - 330 | Ethanol |

| Note: These are predicted values based on the structure and typical values for similar chromophores. Actual experimental data may vary. |

Computational and Theoretical Investigations of 4 Bromo 7 Methylindolin 2 One

Molecular Dynamics Simulations for Understanding Dynamic Behavior

A typical MD simulation study would involve:

System Setup: Placing the 4-bromo-7-methylindolin-2-one molecule in a simulation box, often solvated with water molecules and ions to mimic physiological conditions.

Force Field Application: Employing a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the potential energy of the system based on the positions of its constituent atoms.

Simulation Production: Running the simulation for a specific duration (nanoseconds to microseconds) to generate a trajectory of the molecule's movement.

Trajectory Analysis: Analyzing the simulation output to understand various dynamic properties.

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters

| Parameter | Hypothetical Value/Condition | Purpose |

| Force Field | AMBER14SB | Defines the potential energy function for the system's atoms. |

| Solvent Model | TIP3P Water | Explicitly represents water molecules to simulate an aqueous environment. |

| System Temperature | 310 K | Simulates human body temperature. |

| System Pressure | 1 atm | Maintains constant pressure, mimicking physiological conditions. |

| Simulation Time | 500 ns | The duration over which the molecular motions are simulated to observe significant conformational changes. |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant throughout the simulation. |

Analysis of such a simulation would focus on metrics like root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to understand solvation patterns.

Molecular Docking and QSAR Studies for Understanding Potential Ligand-Target Interactions (Mechanistic focus, not clinical)

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to predict the binding affinity and interaction of a small molecule (ligand) with a biological target, typically a protein. These methods are instrumental in early-stage drug discovery for identifying potential mechanisms of action.

Molecular Docking

Molecular docking simulations would predict the preferred orientation of this compound when bound to a specific protein target. The process involves:

Target Selection: Identifying a protein of interest.

Binding Site Identification: Locating the active or allosteric site on the protein where the ligand is likely to bind.

Docking Algorithm: Using a scoring function to evaluate and rank different binding poses of the ligand within the binding site.

The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of indolinone derivatives including this compound, a QSAR model could be developed to predict their activity against a particular target. This involves:

Dataset Collection: Gathering a set of molecules with known biological activities.

Descriptor Calculation: Quantifying various physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects) of the molecules as numerical descriptors.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a predictive model.

Interactive Data Table: Hypothetical Molecular Docking and QSAR Results

| Study Type | Parameter/Descriptor | Hypothetical Finding | Implication |

| Molecular Docking | Binding Energy | -8.5 kcal/mol | Suggests a potentially stable binding interaction with the hypothetical target protein. |

| Molecular Docking | Key Interacting Residues | Hydrogen bond with Tyr234; Pi-stacking with Phe345 | Identifies specific amino acids crucial for the binding of this compound to the target. |

| QSAR | LogP (Hydrophobicity) | Positive correlation with activity | Indicates that increased lipophilicity in this class of compounds may lead to higher biological activity. |

| QSAR | Dipole Moment | Negative correlation with activity | Suggests that lower polarity might be favorable for the observed biological effect. |

These computational approaches, while predictive in nature, are fundamental for generating hypotheses about the molecular mechanisms of action for novel chemical entities like this compound and guiding further experimental validation.

Applications As a Synthetic Intermediate and Building Block

A Gateway to Complex Heterocyclic Frameworks

The strategic placement of the bromo and methyl groups on the indolin-2-one ring system provides multiple avenues for synthetic elaboration, enabling the creation of intricate heterocyclic structures. This functionality is particularly advantageous in the synthesis of novel fused ring systems and spiro-indolin-2-one derivatives, which are prominent motifs in many biologically active compounds.

Precursor to Fused Ring Systems

The bromine atom at the 4-position of 4-Bromo-7-methylindolin-2-one acts as a versatile handle for the construction of fused heterocyclic rings through various cross-coupling reactions. While direct examples utilizing this specific indolin-2-one are not extensively documented in readily available literature, the analogous reactivity of substituted bromo-isatins (the oxidized form, indoline-2,3-dione) provides strong evidence for its potential. For instance, the synthesis of tryptanthrin (B1681603) derivatives, a class of compounds known for their biological activities, has been accomplished using bromo-methyl substituted isatins as starting materials. rsc.org This suggests that this compound could similarly participate in palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to introduce new carbocycles or heterocycles fused to the indole (B1671886) core.

The general strategy would involve the reaction of the bromo-substituted indolinone with a suitable coupling partner, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. Subsequent intramolecular cyclization would then yield the desired fused ring system. The methyl group at the 7-position can influence the regioselectivity of these reactions and modulate the electronic properties of the resulting fused system.

A patented method for the preparation of 4-bromo-7-methyl isatin (B1672199) highlights the industrial relevance of this substitution pattern as a key intermediate. The conversion of such isatins to indolin-2-ones is a well-established synthetic transformation, further underscoring the accessibility and potential of this compound as a precursor to complex fused heterocycles.

Construction of Spiro-Indolin-2-one Derivatives

The indolin-2-one scaffold is a cornerstone in the synthesis of spirocyclic compounds, a class of molecules characterized by a single atom being common to two rings. These structures are of significant interest in drug discovery due to their rigid, three-dimensional nature which can lead to high-affinity and selective binding to biological targets.

The C3 position of the indolin-2-one ring is particularly amenable to spiro-functionalization. Although specific examples starting from this compound are not prevalent in the literature, the general reactivity of isatins and indolin-2-ones in cycloaddition and condensation reactions is well-documented. For example, 1,3-dipolar cycloaddition reactions of azomethine ylides with the exocyclic double bond of 3-ylideneoxindoles (derived from indolin-2-ones) are a common method for constructing spiro-pyrrolidinyl-oxindoles.

The presence of the bromo and methyl substituents on the aromatic ring of this compound would be expected to influence the reactivity and stereoselectivity of such transformations. These substituents can also serve as points for further diversification in the resulting spiro compounds, allowing for the fine-tuning of their physicochemical and biological properties. The synthesis of various spiro heterocyclic compounds from isatin derivatives through multicomponent reactions further illustrates the potential of this scaffold in generating complex spiro architectures. researchgate.net

Utility in the Generation of Chemical Libraries

The demand for novel chemical entities in high-throughput screening has driven the development of synthetic strategies for the rapid generation of compound libraries. This compound, with its inherent functionality, is an ideal starting point for both diversity-oriented and parallel synthesis approaches.

Diversity-Oriented Synthesis Based on the this compound Scaffold

Diversity-oriented synthesis (DOS) aims to create a collection of structurally diverse and complex molecules from a common starting material. The this compound scaffold is well-suited for DOS due to its multiple reaction sites that can be orthogonally functionalized.

A hypothetical DOS strategy could involve:

Functionalization of the Nitrogen: The N-H bond of the indolin-2-one can be readily alkylated or acylated with a variety of building blocks.

Modification at the C3 Position: The methylene (B1212753) group at the C3 position can be functionalized through aldol-type condensations with various aldehydes and ketones to introduce appendage diversity.

Cross-Coupling at the C4 Position: The bromine atom provides a key site for introducing skeletal diversity through various palladium-catalyzed cross-coupling reactions.

By systematically varying the reactants at each of these positions, a large and structurally diverse library of compounds can be generated from the single this compound starting material.

Parallel Synthesis of Substituted Derivatives

Parallel synthesis involves the simultaneous synthesis of a large number of compounds in a spatially separated manner. This technique is highly amenable to the derivatization of the this compound core. For instance, a library of C4-arylated or C4-alkenylated derivatives could be rapidly synthesized by reacting this compound with a diverse set of boronic acids (Suzuki coupling) or alkenes (Heck coupling) in a parallel format.

Similarly, a library of N-substituted derivatives could be prepared by reacting the core scaffold with a variety of alkyl or acyl halides. The combination of these parallel derivatization strategies at different positions on the molecule can lead to the exponential growth of the compound library size.

Intermediate in the Development of New Materials

While the primary focus of research on indolin-2-one derivatives has been in the realm of medicinal chemistry, their unique photophysical and electronic properties also make them attractive candidates for the development of new materials. Substituted indoles and their derivatives have been investigated for their applications in organic electronics.

The this compound scaffold can be envisioned as a building block for the synthesis of novel organic materials. The bromo-substituent allows for the introduction of various functional groups through cross-coupling reactions, which can be used to tune the electronic properties of the molecule, such as the HOMO/LUMO energy levels. The extended π-systems that can be constructed from this scaffold could lead to materials with interesting conductive or light-emitting properties.

For example, polymerization of appropriately functionalized this compound derivatives could lead to novel conjugated polymers with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to systematically modify the core structure would allow for the rational design of materials with tailored properties.

Building Blocks for Optoelectronic Materials

There is currently a lack of published research demonstrating the application of this compound as a building block for optoelectronic materials. The investigation into the electronic and photophysical properties of materials derived from this specific compound has not been reported in the available scientific literature.

The core structure of indolin-2-one is known to be a part of some organic molecules with interesting photophysical properties, and related heterocyclic compounds have been investigated for applications in organic electronics. The presence of the bromine atom on the aromatic ring of this compound offers a synthetic handle for the construction of more complex, conjugated systems that are often required for optoelectronic applications. For example, the bromine could be substituted through reactions like the Suzuki or Stille coupling to extend the π-conjugation of the molecule, a key factor in tuning the electronic and optical properties of organic materials.

Despite this theoretical potential, there are no concrete examples or data tables of optoelectronic materials that have been synthesized using this compound. Consequently, its performance in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) remains unknown. Further research is necessary to explore and validate the potential of this compound in the field of optoelectronics.

Exploration of Mechanistic Biological Relevance of 4 Bromo 7 Methylindolin 2 One Derivatives Non Clinical Focus

Structure-Activity Relationship (SAR) Studies on Derivatized 4-Bromo-7-methylindolin-2-one Compounds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of the indolin-2-one scaffold, SAR studies have provided critical insights into optimizing potency and selectivity for various biological targets.

Impact of Substituents on Molecular Interactions

The indolin-2-one core serves as a versatile template for chemical modification. The biological activity of its derivatives is highly dependent on the nature and position of various substituents, which can modulate the compound's interaction with target proteins.

Research on analogous structures, such as 5-bromo-7-azaindolin-2-one derivatives, has shown that modifications at different positions significantly impact their potency. For instance, in a series of compounds designed as potential antitumor agents, the linker between the core structure and an amide moiety was found to be a critical determinant of activity. It was observed that an alkyl chain of three or four carbons (C3/C4) in the linker was well-tolerated. nih.govmdpi.com

Further diversification of substituents has revealed specific structure-activity relationships. For example, in one study, the introduction of a methoxyimino group at the para-position of a phenyl ring was more favorable for activity than substitution at the meta-position. mdpi.com The length of a linker group also played a role, with a propylidyne linker demonstrating more potent activity compared to an ethylidyne linker. mdpi.com These findings underscore the importance of substituent placement and steric factors in achieving optimal molecular interactions with biological targets. Pyrrole derivatives, which are often incorporated into indolin-2-one structures, also serve as a valuable template for generating diverse lead compounds, with structural alterations having significant implications for their functionality. nih.gov

| Compound Series | Structural Modification | Impact on Activity | Reference |

|---|---|---|---|

| 5-Bromo-7-azaindolin-2-ones | Alkyl chain linker (C3/C4) between amide and pyridine (B92270) ring | Well-tolerated for activity | nih.govmdpi.com |

| Substituted Phenyl Ring | Para-position methoxyimino group vs. meta-position | Para-position is more favorable | mdpi.com |

| Linker Variation | Propylidyne linker vs. ethylidyne linker | Propylidyne linker showed 2.2- to 4.7-fold higher potency | mdpi.com |

| Oxime Moiety | Replacement of methyl with ethyl or benzyl | Did not significantly affect antitumor potency | mdpi.com |

Influence of Bromine and Methyl Groups on Binding Affinity and Selectivity

The specific substituents at the C4 and C7 positions of the indolin-2-one ring, namely bromine and a methyl group, are expected to play distinct roles in mediating interactions with protein targets.

Bromine Group (C4): The bromine atom, as a halogen, can significantly influence a molecule's physicochemical properties. It is an electron-withdrawing group that can alter the electron density of the aromatic ring. More importantly, bromine can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on a target protein, such as a carbonyl oxygen or an aromatic ring. This directional interaction can enhance binding affinity and contribute to the selectivity of the compound for its target. In various heterocyclic compounds, the presence and position of a bromine atom are critical for biological activity. researchgate.net

Methyl Group (C7): The methyl group at the C7 position is a small, hydrophobic substituent. It can engage in van der Waals forces and hydrophobic interactions within the binding pocket of a target protein. Such interactions are crucial for anchoring the ligand in the correct orientation for optimal binding. The inclusion of a hydrophobic group like methyl can be a key feature for targeting specific protein domains, such as the acetyl lysine binding sites in bromodomains. cnr.it The strategic placement of a methyl group can occupy hydrophobic pockets in a kinase active site, contributing to both potency and selectivity. nih.gov

Investigation of Molecular Mechanisms of Action at the Cellular Level (In Vitro Studies)

In vitro studies are essential for elucidating the molecular mechanisms by which compounds exert their effects at a cellular level. For indolin-2-one derivatives, these studies have revealed interactions with key enzymes and receptors, leading to the perturbation of critical cellular signaling pathways.

Modulation of Enzyme Activity (e.g., Kinase Inhibition Mechanisms)

A primary mechanism of action for many indolin-2-one derivatives is the inhibition of protein kinases. These enzymes play a central role in cellular signal transduction, and their dysregulation is implicated in various diseases.

Indolin-2-one-based compounds have been identified as potent ATP-competitive kinase inhibitors. mdpi.com The oxindole (B195798) core structure is adept at fitting into the adenine-binding region of the kinase ATP pocket. nih.gov The cyclic amide of the indolin-2-one core typically forms one or two crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine base of ATP. nih.govmdpi.com

Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of this kinase is a key mechanism for anti-angiogenic activity. mdpi.com

FGFR1 (Fibroblast Growth Factor Receptor 1): The indolin-2-one core has been shown to occupy the adenine region and form hydrogen bonds with hinge residues like Glu562 and Ala564 in FGFR1. nih.gov

CDKs (Cyclin-Dependent Kinases): Certain derivatives exhibit potent inhibitory effects against CDK-2 and CDK-4, key regulators of the cell cycle. mdpi.com

EGFR (Epidermal Growth Factor Receptor): Inhibition of EGFR is another important anti-proliferative mechanism. mdpi.com

| Compound/Derivative Class | Target Kinase | Observed IC50 | Reference |

|---|---|---|---|

| Indolin-2-one derivative (Compound 20) | EGFR | Nanomolar range | mdpi.com |

| Indolin-2-one derivative (Compound 20) | VEGFR-2 | Nanomolar range (5.4-fold higher than indirubin) | mdpi.com |

| Indolin-2-one derivative (Compound 9) | CDK-2 | 4.8-fold higher than indirubin | mdpi.com |

| Indolin-2-one derivative (Compound 9) | CDK-4 | Comparable to indirubin | mdpi.com |

| 7-Azaindole (B17877) derivative (Pexidartinib) | CSF1R | 13 nM | mdpi.com |

The development of resistance to kinase inhibitors is a significant challenge, often arising from mutations in the kinase domain that hinder drug binding. nih.gov The specific substituents on the indolin-2-one core, such as the 4-bromo and 7-methyl groups, can influence the inhibitor's ability to adapt to these mutations and maintain potency.

Receptor Binding and Ligand-Target Interaction Studies

Beyond enzyme inhibition, indolin-2-one derivatives have been shown to act as ligands for specific receptors. In vitro receptor binding assays are used to determine the affinity (often measured as the dissociation constant, Kd, or the inhibitory constant, Ki) and selectivity of a compound for its target receptor.

For example, a study of indolin-2-one derivatives with piperazinylbutyl side chains attached to the amide nitrogen identified compounds with high affinity and selectivity for the dopamine D4 receptor. nih.gov One particular compound, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, exhibited a remarkable Ki value of 0.5 nM for the D4 receptor, indicating a very strong binding interaction. nih.gov Such studies highlight that the indolin-2-one scaffold can be adapted to target G-protein coupled receptors (GPCRs) in addition to kinases.

Cellular Pathway Perturbation Analysis (e.g., Cell Cycle, Apoptosis Signaling, without clinical context)

The inhibition of key enzymes and binding to receptors by this compound derivatives can lead to significant disruptions in cellular signaling pathways, ultimately affecting cell fate decisions such as proliferation, cell cycle arrest, and apoptosis (programmed cell death).

Cell Cycle Arrest: Flow cytometry analysis has demonstrated that treatment of cells with certain indolin-2-one derivatives leads to an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.comnih.gov This arrest prevents cells from entering the S phase (DNA synthesis), thereby halting proliferation. This effect is often mediated by the upregulation of cell cycle inhibitory proteins. Studies have shown that treatment with indolin-2-one compounds can significantly increase the levels of p53 and p21, which are key regulators that enforce the G1 checkpoint. mdpi.com

Induction of Apoptosis: In addition to halting the cell cycle, these compounds can actively induce apoptosis. This is often characterized by:

Modulation of Bcl-2 family proteins: An increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. mdpi.comnih.gov

Activation of Caspases: The elevated Bax/Bcl-2 ratio can lead to the activation of the caspase cascade, including the executioner caspase-3. mdpi.comnih.gov

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov

These mechanistic studies, conducted at the cellular level, provide a clear picture of how the molecular interactions of indolin-2-one derivatives translate into tangible biological outcomes, independent of a clinical context.

Exploration in Chemical Biology as a Tool

The indolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry, signifying its ability to bind to a variety of biological targets through diverse modifications. Beyond its therapeutic potential, the functional versatility of this compound and its derivatives makes them valuable tools in chemical biology for dissecting complex biological processes.

Probing Biological Pathways Using Functionalized Derivatives

The strategic functionalization of the this compound core allows for the development of chemical probes to investigate cellular signaling pathways, particularly those mediated by protein kinases. The indolin-2-one framework is a common feature in numerous kinase inhibitors, and by systematically modifying its structure, researchers can create tool compounds with specific properties to explore kinase function and signaling networks. nih.govacs.orgresearchgate.net

The design of such probes often involves the introduction of various substituents at key positions of the indolin-2-one ring to modulate potency and selectivity. For instance, modifications at the C3-position with different heterocyclic methylene (B1212753) groups have been shown to yield inhibitors with high selectivity for specific receptor tyrosine kinases (RTKs) like vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). nih.govacs.orgmdpi.com These selective inhibitors can be used to interrogate the specific roles of these kinases in angiogenesis and other cellular processes.

The bromine atom at the 4-position and the methyl group at the 7-position of the core structure of this compound offer opportunities for further chemical modification. The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of a wide array of functional groups. This allows for the generation of a library of derivatives with varied physicochemical properties, which can be screened to identify compounds that selectively modulate a particular biological pathway.

The table below summarizes the structure-activity relationships of substituted indolin-2-one derivatives based on findings from related compounds, illustrating how different functional groups can influence their biological activity and potential as pathway-specific probes.

| Position of Substitution | Type of Substituent | Effect on Biological Activity | Potential as a Chemical Probe |

| C3 | (Heteroaryl)methylidenyl groups | Can confer high selectivity for specific receptor tyrosine kinases (e.g., VEGFR, PDGFR). nih.govacs.org | Allows for the targeted inhibition of specific kinases to dissect their roles in signaling cascades. |

| N1 | Piperazinylbutyl side chains | Can impart selectivity for dopamine D4 receptors. | Useful for studying the function and pharmacology of specific G-protein coupled receptors. |

| Aryl Ring (various positions) | Electron-withdrawing or -donating groups | Modulates the overall electronic properties and binding affinity of the molecule. | Fine-tuning of potency and selectivity for a desired biological target. |

By synthesizing a diverse set of derivatives of this compound, researchers can develop tool compounds to investigate the intricate signaling networks that govern cellular behavior, providing valuable insights into disease mechanisms.

Design of Molecular Probes

The structural features of this compound also make it an attractive scaffold for the design of molecular probes for bioimaging and other chemical biology applications. Molecular probes are essential tools for visualizing and quantifying biological processes in living systems. mdpi.com

The indole (B1671886) core, which is part of the indolin-2-one structure, is known to be a component of fluorescent molecules. mdpi.com By conjugating the this compound scaffold to a fluorophore, it is possible to create fluorescent probes that can be used to track the localization and dynamics of their biological targets within cells. The bromine atom at the 4-position can be utilized for the attachment of a linker connected to a fluorescent dye.

Furthermore, the development of probes with specific functionalities, such as photoswitches or affinity tags, can expand their utility. For example, a photo-crosslinkable group could be introduced to covalently label the binding partners of a this compound derivative upon photoactivation, enabling the identification of its direct cellular targets.

The design of molecular probes based on the this compound scaffold would involve several key considerations, as outlined in the table below.

| Design Parameter | Consideration | Rationale |

| Target Specificity | The probe should exhibit high affinity and selectivity for its intended biological target. | To ensure that the observed signal is a true representation of the target's activity or localization. |

| Reporter Moiety | The choice of reporter (e.g., fluorophore, radioisotope) should be appropriate for the intended application and detection method. | Different imaging modalities have specific requirements for the reporter group. |

| Linker Chemistry | The linker connecting the scaffold to the reporter should be stable and not interfere with the binding of the probe to its target. | To maintain the biological activity of the probe and ensure accurate reporting. |

| Cell Permeability | For intracellular targets, the probe must be able to cross the cell membrane. | To access and interact with its target within the cellular environment. |

Through thoughtful design and synthesis, derivatives of this compound can be transformed into powerful molecular probes to illuminate complex biological systems and accelerate the discovery of new therapeutic strategies.

Analytical Methodologies for the Characterization and Detection of 4 Bromo 7 Methylindolin 2 One in Research Matrices

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating 4-Bromo-7-methylindolin-2-one from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for determining the purity of this compound. The technique offers high resolution and sensitivity, making it ideal for detecting even trace-level impurities. In the analysis of related heterocyclic compounds, HPLC has been successfully used to achieve purity levels of over 98%. google.com

The choice of HPLC method, particularly the stationary and mobile phases, depends on the specific analytical goal.

Reversed-Phase HPLC: This is the most common mode used for purity analysis of organic molecules like this compound. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with a range of polarities.

Normal-Phase HPLC: For certain separations, particularly of isomers, normal-phase HPLC might be utilized. This involves a polar stationary phase (e.g., silica (B1680970) or cyano-propyl bonded silica) and a nonpolar mobile phase, such as a mixture of hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297). For instance, in the analysis of similar indoline (B122111) structures, a mobile phase of n-hexane and isopropanol has been used effectively. rsc.org

Detection is typically achieved using a UV detector, as the aromatic ring and carbonyl group in this compound constitute a chromophore that absorbs UV light. A common detection wavelength for such systems is 254 nm. rsc.org The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of Indolinone-Related Structures

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | Reversed-phase separation based on polarity. |

| Mobile Phase | A: Water; B: Acetonitrile | Elution of compounds from the column. |

| Gradient | 5% B to 95% B over 20 min | To separate compounds with varying polarities. |